![molecular formula C21H26ClN4O5P B10856485 2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B10856485.png)
2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Example 203 [WO2017058503A1]: is a synthetic organic compound that has been identified as an inhibitor of the histone lysine methyltransferase SUV39H2 . This enzyme catalyzes the addition of repressive methylation marks on histone 3 at lysine 9 (H3K9), which plays a crucial role in gene expression regulation .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for preparing Example 203 [WO2017058503A1] involve several stepsThe industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity .
Analyse Chemischer Reaktionen
Example 203 [WO2017058503A1] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Example 203 [WO2017058503A1] has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of histone lysine methyltransferase SUV39H2.
Biology: The compound is used in biological studies to understand the role of histone methylation in gene expression regulation.
Medicine: It has potential therapeutic applications in the treatment of diseases where histone methylation plays a role, such as cancer.
Industry: The compound can be used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Example 203 [WO2017058503A1] involves the inhibition of the histone lysine methyltransferase SUV39H2. This enzyme catalyzes the addition of methyl groups to histone 3 at lysine 9 (H3K9), leading to gene repression. By inhibiting this enzyme, the compound prevents the addition of these repressive methylation marks, thereby affecting gene expression .
Vergleich Mit ähnlichen Verbindungen
Example 203 [WO2017058503A1] can be compared with other inhibitors of histone lysine methyltransferases. Similar compounds include:
Example 204: Another inhibitor of SUV39H2 with a different chemical structure.
Eigenschaften
Molekularformel |
C21H26ClN4O5P |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H26ClN4O5P/c1-28-19-13-20(29-2)17(22)12-16(19)18-14-25-6-5-15(11-21(25)23-18)24-7-9-26(10-8-24)32(27,30-3)31-4/h5-6,11-14H,7-10H2,1-4H3 |
InChI-Schlüssel |
MSTKHNHJVJYJPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CCN(CC4)P(=O)(OC)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)


![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)
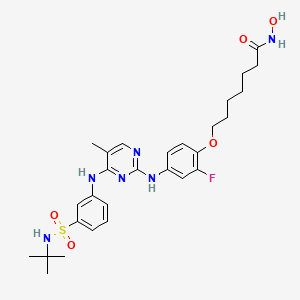
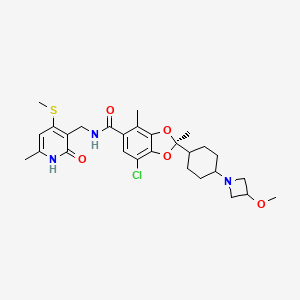
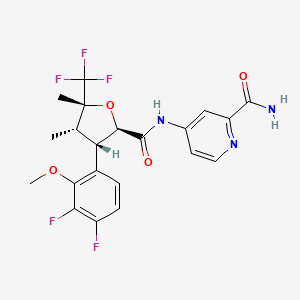

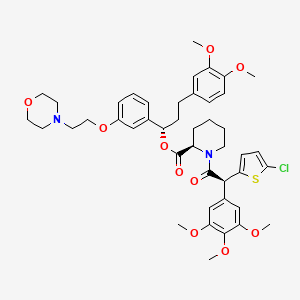
![(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
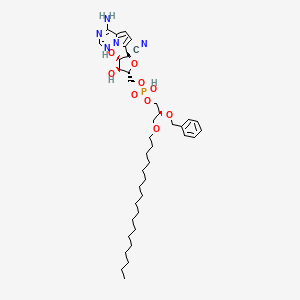
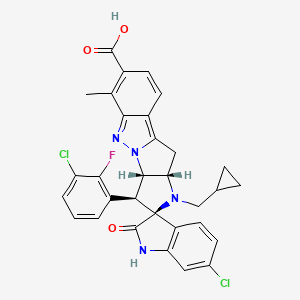
![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)